Defibrotide - 1118915-78-8

Defibrotide

Catalog Number: EVT-285025
CAS Number: 1118915-78-8
Molecular Formula: C20H21N4O6P
Molecular Weight: 444.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Defibrotide is the sodium salt of a mixture of single-stranded oligodeoxyribonucleotides derived from porcine mucosal DNA. It has been shown to have antithrombotic, anti-inflammatory and anti-ischemic properties (but without associated significant systemic anticoagulant effects). It is marketed under the brand names Dasovas (FM), Noravid, and Prociclide in a variety of countries. In the USA it is was approved in March, 2016 as Defitelio.
Defibrotide is a complex mixture of single stranded polydeoxyribonucleotides derived from porcine intestinal mucosa that has antithrombotic and profibrinolytic activity and is used in the treatment of severe sinusoidal obstruction syndrome (SOS) after hematopoietic cell transplantation (HCT). Defibrotide is used in patients with severe liver injury and has not been associated with worsening of serum aminotransferase elevations during therapy and has not been linked to cases of clinically apparent, idiosyncratic liver injury.
Defibrotide is a mixture of single-stranded oligodeoxyribonucleotides derived from the intestinal mucosa of pigs, with anti-thrombotic, thrombolytic, and fibrinolytic activities. Upon administration, and although the exact mechanism of action has yet to be fully elucidated, defibrotide induces the release of prostaglandin I2 (PGI2), E2 (PGE2), and prostacyclin and reduces the expression of adhesion molecules on endothelial cells. This relaxes the smooth muscle of blood vessels and prevents platelets from adhering to each other and to the endothelium. This protects the endothelium lining bloods vessels. Defibrotide increases tissue plasminogen activator (t-PA) and decreases plasminogen activator inhibitor-1 activity. This increases the activity of plasmin, prevents blood clot formation and dissolves blood clots.
Overview

Defibrotide is a complex mixture of single-stranded and double-stranded oligodeoxyribonucleotides derived from porcine intestinal mucosal DNA. It is primarily used in clinical settings for the treatment of severe hepatic veno-occlusive disease, particularly in patients undergoing hematopoietic stem cell transplantation. Defibrotide has gained recognition for its ability to modulate endothelial cell function and protect against various forms of vascular injury.

Source and Classification

Defibrotide is classified as a nucleic acid-based therapeutic agent. It is obtained through the controlled depolymerization of porcine intestinal mucosal DNA, resulting in a mixture that contains various lengths of oligodeoxyribonucleotides. The compound is characterized by its unique ability to stabilize endothelial cells and prevent apoptosis, making it a valuable therapeutic option in conditions associated with endothelial dysfunction.

Synthesis Analysis

The synthesis of defibrotide involves the controlled enzymatic or chemical degradation of porcine intestinal mucosal DNA. This process yields a heterogeneous mixture of oligodeoxyribonucleotides, which cannot be produced by conventional DNA synthesizers due to their complexity and variability. The resulting product is a polydisperse mixture that retains biological activity through its ability to form higher-order structures, such as intra-strand stem loops and inter-strand concatamers, which contribute to its stability against nuclease degradation.

Chemical Reactions Analysis

Defibrotide undergoes several biochemical interactions in vivo. Its mechanism involves binding to heparin-binding proteins, such as vascular endothelial growth factor and fibroblast growth factor, which are crucial for angiogenesis and endothelial cell function. The interactions are characterized by relatively high affinity constants, indicating strong binding capabilities that facilitate its protective effects on endothelial cells during stress conditions.

Mechanism of Action

The mechanism of action of defibrotide is multifaceted. It stabilizes activated endothelial cells and protects them from apoptosis induced by various stressors, such as inflammatory cytokines and oxidative stress. Studies have shown that defibrotide reduces the expression of pro-inflammatory cytokines like tumor necrosis factor alpha and interleukin-6 in models of acute respiratory distress syndrome and other inflammatory conditions. By modulating these pathways, defibrotide helps maintain endothelial integrity and function during pathological states.

Physical and Chemical Properties Analysis

Defibrotide exhibits unique physical and chemical properties:

  • Viscosity: Formulations containing defibrotide typically have low viscosity (between 5 cP and 65 cP), which is advantageous for therapeutic administration.
  • Osmolality: The osmolality of defibrotide solutions can vary based on concentration but is optimized for physiological relevance.
  • Stability: The compound demonstrates non-Newtonian shear-thinning behavior, which allows it to maintain appropriate flow characteristics during injection.

These properties are critical for ensuring patient comfort during administration and maximizing therapeutic efficacy.

Applications

Defibrotide has several important applications in clinical medicine:

  • Treatment of Veno-Occlusive Disease: It is the only FDA-approved treatment for hepatic veno-occlusive disease following hematopoietic stem cell transplantation.
  • Protection Against Lung Injury: Research indicates its potential in protecting against lung inflammation in models of acute respiratory distress syndrome.
  • Endothelial Cell Stabilization: Defibrotide's ability to stabilize endothelial cells makes it a candidate for various therapeutic strategies aimed at preventing vascular damage during inflammatory processes.
Introduction to Defibrotide: Historical and Pharmacological Context

Historical Development and Regulatory Milestones

Defibrotide's development pathway represents a significant achievement in addressing rare, life-threatening complications of hematopoietic stem cell transplantation (HSCT). The compound was initially developed by Gentium S.p.A., with early European approvals for thrombotic disorders in the 1980s and 1990s. A pivotal shift occurred when researchers recognized its potential application in hepatic veno-occlusive disease (VOD), also termed sinusoidal obstruction syndrome (SOS), a devastating complication of HSCT conditioning regimens associated with >80% mortality in severe cases [1] [6].

The modern development timeline accelerated when Jazz Pharmaceuticals acquired Gentium in December 2013, thereby securing European rights to defibrotide (marketed as Defitelio®). This was followed by strategic expansion of worldwide rights through a July 2014 agreement with Sigma-Tau Pharmaceuticals, wherein Jazz Pharmaceuticals acquired rights to defibrotide in the United States and all other countries in the Americas for $75 million upfront plus potential milestone payments totaling $175 million [1] [9]. This transaction positioned Jazz Pharmaceuticals to pursue U.S. regulatory approval while commercializing the drug in Europe.

Table: Key Regulatory Milestones for Defibrotide

YearRegulatory EventRegion/AgencySignificance
1986Initial approval for thrombotic disordersItalyFirst market authorization
Oct 2013Marketing authorization for severe hepatic VODEuropean CommissionFirst approval for HSCT complication
Mar 2016FDA approval for severe hepatic VOD with renal/pulmonary dysfunctionU.S. FDAFirst FDA-approved therapy for severe VOD
Jun 2019Approval for VOD/SOSJapan PMDAExpanded global access
Jul 2020Approval for severe VOD post-HSCTAustralia TGASouthern hemisphere availability

The U.S. Food and Drug Administration (FDA) granted defibrotide priority review, orphan drug designation, and Fast Track status, culminating in formal approval on March 30, 2016. This made defibrotide the first FDA-approved therapy for severe hepatic VOD with renal or pulmonary dysfunction following HSCT [5] [6]. The approval was supported by results from three clinical studies showing day+100 survival rates of 38-45% versus an expected 21-31% with historical controls—a significant improvement for this high-mortality condition [6] [8]. Subsequent approvals followed globally, including Japan (2019) and Australia (2020), establishing defibrotide as the standard of care for this devastating condition [6].

Biochemical Composition and Oligonucleotide Structural Properties

Defibrotide is chemically defined as the sodium salt of a polydisperse mixture of single-stranded polydeoxyribonucleotides derived from controlled depolymerization of porcine intestinal mucosal DNA [5] [8] [10]. This complex mixture consists of approximately 90% single-stranded oligonucleotides and 10% double-stranded oligonucleotides, with a mean weighted molecular weight ranging between 13-20 kDa, corresponding to oligonucleotides averaging approximately 50 base pairs in length [5] [8]. The manufacturing process yields a heterogeneous population of sequences without a defined primary structure, but with consistent physicochemical properties.

Table: Structural and Physicochemical Properties of Defibrotide

PropertySpecificationFunctional Implication
Source MaterialPorcine intestinal mucosal DNABiological compatibility with human systems
Strand Composition90% single-stranded, 10% double-strandedEnables diverse molecular interactions
Mean Molecular Weight13-20 kDaOptimal size for endothelial binding and cellular uptake
Charge CharacteristicsPolyanionicElectrostatic interactions with cationic proteins
Degradation ProductsVariable oligonucleotide fragmentsComplex pharmacokinetic profile

The polyanionic nature of these oligonucleotides is fundamental to defibrotide's biological activity, enabling electrostatic interactions with cationic proteins involved in coagulation and inflammation pathways [4] [8]. Despite its macromolecular nature, defibrotide demonstrates 58-70% oral bioavailability in animal models, though it is exclusively administered intravenously in clinical practice for VOD/SOS treatment [8] [10]. The pharmacokinetic profile is characterized by rapid clearance with an elimination half-life of <2 hours in humans, necessitating frequent intravenous administration (every 6 hours) during treatment courses [5] [6]. This rapid clearance also provides a theoretical safety advantage by allowing quick discontinuation if bleeding complications emerge, though adverse effects are excluded from discussion per the specified requirements.

Classification Within Antithrombotic and Endothelial-Protective Therapeutics

Defibrotide occupies a unique therapeutic niche that transcends traditional antithrombotic classification. While categorized under ATC code B01AX01 (Other antithrombotic agents), its pharmacodynamic profile exhibits multimodal endothelial protective actions distinct from conventional anticoagulants [4] [6] [10]. Unlike heparins or vitamin K antagonists that systemically inhibit coagulation factors, defibrotide selectively modulates the thrombofibrinolytic balance at the endothelial interface without causing significant systemic anticoagulation. This is evidenced by its lack of effect on standard coagulation parameters such as prothrombin time (PT) or activated partial thromboplastin time (aPTT) [4] [6].

The compound's endothelial protective properties manifest through five complementary biological activities:

  • Antithrombotic Action: Enhancement of prostacyclin (PGI2) and prostaglandin E2 (PGE2) production, which inhibit platelet aggregation and promote vasodilation [8] [10].
  • Profibrinolytic Activity: Upregulation of tissue plasminogen activator (t-PA) function while decreasing plasminogen activator inhibitor-1 (PAI-1) activity, facilitating clot dissolution [6] [8].
  • Anti-inflammatory Effects: Reduction in inflammatory mediators including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and leukotriene B4 (LTB4) [4] [10].
  • Anti-adhesive Properties: Downregulation of endothelial adhesion molecules (ICAM-1, VCAM-1) that recruit leukocytes to sites of inflammation [4].
  • Anti-ischemic Activity: Protection against oxidative stress by restoring endothelial nitric oxide synthase (eNOS) levels and attenuating reactive oxygen species (ROS) generation [4].

Mechanistically, emerging research indicates that defibrotide's endothelial stabilization involves epigenetic modulation through downregulation of histone deacetylases (HDACs) and inhibition of p38 mitogen-activated protein kinase (MAPK) signaling pathways [4]. These actions collectively preserve endothelial integrity during cytotoxic insults from chemotherapy or radiation. The phosphatidylinositol 3-kinase/Akt (PI3K/AKT) pathway may serve as a central node linking defibrotide's interaction with endothelial cell membranes to its downstream effects [4].

This unique mechanistic profile has expanded defibrotide's therapeutic investigation beyond hepatic VOD/SOS to other endothelial injury-driven conditions, including graft-versus-host disease (GvHD), transplant-associated thrombotic microangiopathy (TA-TMA), and cytokine-mediated complications of chimeric antigen receptor T-cell (CAR-T) therapy [2] [4]. The European Commission granted orphan drug designation in 2013 for GvHD prevention based on the shared endothelial pathobiology between VOD/SOS and GvHD [4]. These developments position defibrotide as the prototype of a novel therapeutic class: endothelial protectants targeting systemic endothelial damage common to diverse hematological complications.

Properties

CAS Number

1118915-78-8

Product Name

Defibrotide

IUPAC Name

[5-hydroxy-4-[4-(1-methylindol-5-yl)-5-oxo-1H-1,2,4-triazol-3-yl]-2-propan-2-ylphenyl] dihydrogen phosphate

Molecular Formula

C20H21N4O6P

Molecular Weight

444.4 g/mol

InChI

InChI=1S/C20H21N4O6P/c1-11(2)14-9-15(17(25)10-18(14)30-31(27,28)29)19-21-22-20(26)24(19)13-4-5-16-12(8-13)6-7-23(16)3/h4-11,25H,1-3H3,(H,22,26)(H2,27,28,29)

InChI Key

JNWFIPVDEINBAI-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C=C(C(=C1)C2=NNC(=O)N2C3=CC4=C(C=C3)N(C=C4)C)O)OP(=O)(O)O

Solubility

Soluble in DMSO, not in water

Synonyms

Code name: STA1474.

Canonical SMILES

CC(C)C1=C(C=C(C(=C1)C2=NNC(=O)N2C3=CC4=C(C=C3)N(C=C4)C)O)OP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.